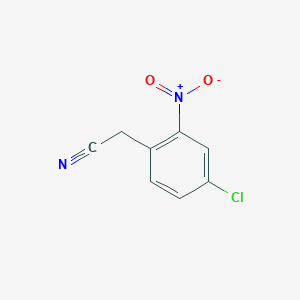
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, toluidino, acetyl, carbohydrazonoyl, naphthyl, and dichlorobenzoate moieties. Its molecular formula is C23H17Cl2N3O4, and it has a molecular weight of 470.316 .
Méthodes De Préparation
The synthesis of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the oxo(3-toluidino)acetyl intermediate: This step involves the reaction of 3-toluidine with an acylating agent to form the oxo(3-toluidino)acetyl intermediate.
Carbohydrazonoyl formation: The intermediate is then reacted with a hydrazine derivative to introduce the carbohydrazonoyl group.
Naphthyl attachment: The resulting compound is further reacted with a naphthyl derivative under specific conditions to attach the naphthyl group.
Dichlorobenzoate esterification: Finally, the compound undergoes esterification with 2,4-dichlorobenzoic acid to form the final product.
Analyse Des Réactions Chimiques
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with a phenyl group instead of a naphthyl group.
2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-1-naphthyl 2,4-dichlorobenzoate: This compound has a different substitution pattern on the naphthyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
765289-46-1 |
|---|---|
Formule moléculaire |
C27H19Cl2N3O4 |
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H19Cl2N3O4/c1-16-5-4-7-19(13-16)31-25(33)26(34)32-30-15-22-20-8-3-2-6-17(20)9-12-24(22)36-27(35)21-11-10-18(28)14-23(21)29/h2-15H,1H3,(H,31,33)(H,32,34)/b30-15+ |
Clé InChI |
OJEBUYVZJLWUSG-FJEPWZHXSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)


![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)




![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)


